molecular formula C8H15N3OS B1382652 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine CAS No. 1565395-60-9

1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine

Cat. No.: B1382652
CAS No.: 1565395-60-9
M. Wt: 201.29 g/mol
InChI Key: JPEWEGAVMWPJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be unknown .
  • Molecular Weight : It has a molecular weight of 519.45 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • 1,3,4-thiadiazole derivatives, similar to the specified compound, have been synthesized and characterized using various spectroscopic and X-ray crystallography methods. These derivatives exhibit stable structures with intramolecular and intermolecular hydrogen bonding, highlighting their potential in material science and chemistry research (Dani et al., 2013).

Noncovalent Interactions Study

  • The study of noncovalent interactions in similar thiadiazole derivatives, through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, provides insights into molecular behavior. This is particularly relevant in understanding molecular interactions and stability, which can have applications in drug design and material sciences (El-Emam et al., 2020).

Fluorescence and Molecular Aggregation

  • Certain thiadiazole derivatives demonstrate unique fluorescence effects and molecular aggregation behaviors in various solvents. This knowledge is crucial for developing fluorescent materials and understanding molecular interactions in different environments (Matwijczuk et al., 2016).

Crystal Structure and Molecular Dynamics

  • The crystal structures of thiadiazole derivatives have been determined, providing valuable data for the understanding of molecular geometry and interactions. This information is essential in the field of crystallography and for the development of new materials (Wawrzycka-Gorczyca et al., 2011).

Virtual Screening for Antiviral Activity

  • Thiadiazole derivatives have been used in virtual screening studies to identify potential antiviral agents against COVID-19. This showcases the role of such compounds in drug discovery and pharmaceutical research (Rashdan et al., 2021).

Corrosion Inhibition Studies

  • Studies on thiazole and thiadiazole derivatives, including quantum chemical and molecular dynamics simulation, provide insights into their effectiveness as corrosion inhibitors. This research has significant implications in materials science, especially in metal protection (Kaya et al., 2016).

Organometallic Materials Engineering

  • 1,3,4-Thiadiazoles are excellent precursors for the engineering of organometallic materials. Their coordination behavior with transition metal ions opens up avenues in materials chemistry (Ardan et al., 2017).

Properties

IUPAC Name

1-[5-(propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3OS/c1-5(2)12-4-7-10-11-8(13-7)6(3)9/h5-6H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWEGAVMWPJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN=C(S1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine
Reactant of Route 3
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine
Reactant of Route 5
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine
Reactant of Route 6
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.